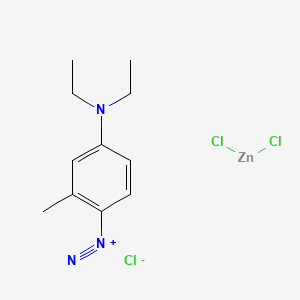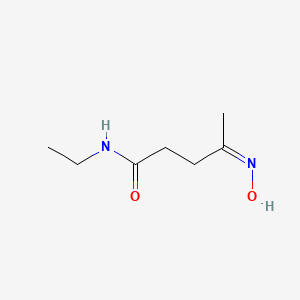![molecular formula C21H21N3O3S2 B12287893 N-(6-(tert-butylsulfonyl)-7-methoxyquinolin-4-yl)benzo[d]thiazol-5-amine](/img/structure/B12287893.png)
N-(6-(tert-butylsulfonyl)-7-methoxyquinolin-4-yl)benzo[d]thiazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[6-(tert-Butylsulfonyl)-7-methoxy-4-quinolyl]benzo[d]thiazol-5-amine is a complex organic compound that features a quinoline and thiazole moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the tert-butylsulfonyl group and methoxy group on the quinoline ring, along with the benzo[d]thiazol-5-amine structure, contributes to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-[6-(tert-Butylsulfonyl)-7-methoxy-4-chinolyl]benzo[d]thiazol-5-amin beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung der Chinolin- und Thiazolzwischenprodukte, gefolgt von deren Kupplung unter bestimmten Bedingungen. Häufige Reagenzien, die bei der Synthese verwendet werden, sind tert-Butylsulfonylchlorid, Methoxyanilin und verschiedene Katalysatoren, um die Reaktionen zu erleichtern. Die Reaktionsbedingungen beinhalten häufig kontrollierte Temperaturen und pH-Werte, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit erhalten wird.
Industrielle Produktionsmethoden
In einem industriellen Umfeld kann die Produktion dieser Verbindung große Chargenreaktionen mit optimierten Bedingungen für Ausbeute und Effizienz beinhalten. Die Verwendung von automatisierten Reaktoren und Durchflussreaktionen kann die Skalierbarkeit des Syntheseprozesses verbessern. Reinigungstechniken wie Kristallisation, Destillation und Chromatographie werden eingesetzt, um das Endprodukt zu isolieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-[6-(tert-Butylsulfonyl)-7-methoxy-4-chinolyl]benzo[d]thiazol-5-amin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Verbindung zu verändern, was sich auf ihre Reaktivität und Stabilität auswirkt.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile und Elektrophile für Substitutionsreaktionen. Die Reaktionsbedingungen variieren je nach der gewünschten Transformation, wobei Temperatur, Lösungsmittel und Katalysatorwahl entscheidende Faktoren sind.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu Chinolin-N-Oxiden führen, während Substitutionsreaktionen verschiedene Alkyl- oder Arylgruppen an die Chinolin- oder Thiazolringe einführen können.
Wissenschaftliche Forschungsanwendungen
N-[6-(tert-Butylsulfonyl)-7-methoxy-4-chinolyl]benzo[d]thiazol-5-amin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Die Verbindung wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Sie wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle, antivirale und Antikrebsaktivitäten.
Medizin: Die Verbindung wird auf ihr Potenzial als Therapeutikum untersucht, insbesondere bei der Behandlung von Krankheiten, die mit Kinasehemmung einhergehen.
Industrie: Sie findet Anwendung bei der Entwicklung neuer Materialien und als Katalysator in chemischen Prozessen.
Wirkmechanismus
Der Wirkmechanismus von N-[6-(tert-Butylsulfonyl)-7-methoxy-4-chinolyl]benzo[d]thiazol-5-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Kinasen. Die Verbindung hemmt die Aktivität dieser Enzyme, indem sie an ihre aktiven Zentren bindet, wodurch die Signalwege blockiert werden, die am Krankheitsverlauf beteiligt sind. Diese Hemmung kann zu einer Verringerung der Entzündung, Zellproliferation und anderer pathologischer Prozesse führen.
Wissenschaftliche Forschungsanwendungen
N-[6-(tert-Butylsulfonyl)-7-methoxy-4-quinolyl]benzo[d]thiazol-5-amine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving kinase inhibition.
Industry: It finds applications in the development of new materials and as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of N-[6-(tert-Butylsulfonyl)-7-methoxy-4-quinolyl]benzo[d]thiazol-5-amine involves its interaction with specific molecular targets, such as kinases. The compound inhibits the activity of these enzymes by binding to their active sites, thereby blocking the signaling pathways involved in disease progression. This inhibition can lead to reduced inflammation, cell proliferation, and other pathological processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
6-(tert-Butylsulfonyl)-N-(5-Fluor-1H-indazol-3-yl)chinolin-4-amin: Ein weiterer potenter Kinasehemmer mit ähnlichen strukturellen Merkmalen.
N-(6-(tert-Butylsulfonyl)-7-methoxychinolin-4-yl)benzo[d]thiazol-5-amin: Eine eng verwandte Verbindung mit geringfügigen Variationen in den Substituenten.
Einzigartigkeit
N-[6-(tert-Butylsulfonyl)-7-methoxy-4-chinolyl]benzo[d]thiazol-5-amin zeichnet sich durch seine spezifische Kombination von funktionellen Gruppen aus, die einzigartige chemische und biologische Eigenschaften verleihen. Seine Fähigkeit, bestimmte Kinasen selektiv zu hemmen, macht es zu einem wertvollen Werkzeug in der pharmazeutischen Chemie und Medikamentenentwicklung.
Eigenschaften
Molekularformel |
C21H21N3O3S2 |
|---|---|
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
N-(6-tert-butylsulfonyl-7-methoxyquinolin-4-yl)-1,3-benzothiazol-5-amine |
InChI |
InChI=1S/C21H21N3O3S2/c1-21(2,3)29(25,26)20-10-14-15(7-8-22-16(14)11-18(20)27-4)24-13-5-6-19-17(9-13)23-12-28-19/h5-12H,1-4H3,(H,22,24) |
InChI-Schlüssel |
QHDKGTSCQKHQIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1OC)NC3=CC4=C(C=C3)SC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide](/img/structure/B12287827.png)


![2-[2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethoxy]ethanol Fumarate](/img/structure/B12287831.png)
palladium (II)](/img/structure/B12287836.png)

![1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol](/img/structure/B12287839.png)
![tert-Butyl N-{[4-(aminomethyl)oxan-4-yl]methyl}carbamate](/img/structure/B12287840.png)

![[9-Fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B12287849.png)

